molecular formula C17H25BrN2O B248111 N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide

N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide

Cat. No. B248111
M. Wt: 353.3 g/mol
InChI Key: ZSZPPDYLEWGLGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide, also known as BCT-197, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BCT-197 is a selective inhibitor of the chemokine receptor CXCR2, which is involved in the recruitment of neutrophils and other immune cells to sites of inflammation.

Mechanism of Action

N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide selectively inhibits the CXCR2 receptor, which is expressed on the surface of neutrophils and other immune cells. CXCR2 is involved in the recruitment of these cells to sites of inflammation, where they can cause tissue damage and contribute to the pathogenesis of inflammatory diseases. By inhibiting CXCR2, N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide reduces neutrophil infiltration and attenuates the inflammatory response.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide has been shown to have several biochemical and physiological effects in preclinical studies. These include a reduction in neutrophil infiltration, decreased production of pro-inflammatory cytokines, and improved lung function in animal models of inflammatory lung diseases. N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide has also been shown to reduce the severity of lung injury in a model of ARDS.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide is its selectivity for the CXCR2 receptor, which reduces the risk of off-target effects. N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide is also relatively stable and can be administered orally, making it a convenient compound for preclinical studies. However, one limitation of N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide is its relatively low solubility, which can make it challenging to administer at high doses.

Future Directions

There are several potential future directions for research on N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide. One area of interest is the potential use of N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction for research is the development of more potent and selective CXCR2 inhibitors based on the structure of N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide. Finally, further studies are needed to determine the safety and efficacy of N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide in human clinical trials.

Synthesis Methods

The synthesis of N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide involves the reaction of 4-bromo-3-methylbenzylamine with 3-[(cyclopropylmethyl)(propyl)amino]propanenitrile in the presence of a palladium catalyst. The resulting product is then subjected to a series of purification steps to obtain N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide in its pure form. The overall yield of the synthesis process is approximately 40%.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and acute respiratory distress syndrome (ARDS). In preclinical studies, N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide has been shown to reduce neutrophil infiltration, decrease pro-inflammatory cytokine production, and improve lung function in animal models of these diseases.

properties

Product Name

N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide

Molecular Formula

C17H25BrN2O

Molecular Weight

353.3 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-3-[cyclopropylmethyl(propyl)amino]propanamide

InChI

InChI=1S/C17H25BrN2O/c1-3-9-20(12-14-4-5-14)10-8-17(21)19-15-6-7-16(18)13(2)11-15/h6-7,11,14H,3-5,8-10,12H2,1-2H3,(H,19,21)

InChI Key

ZSZPPDYLEWGLGZ-UHFFFAOYSA-N

SMILES

CCCN(CCC(=O)NC1=CC(=C(C=C1)Br)C)CC2CC2

Canonical SMILES

CCCN(CCC(=O)NC1=CC(=C(C=C1)Br)C)CC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.